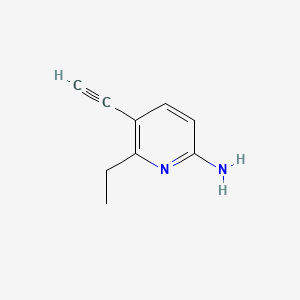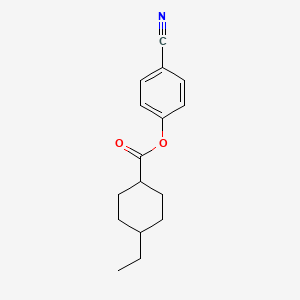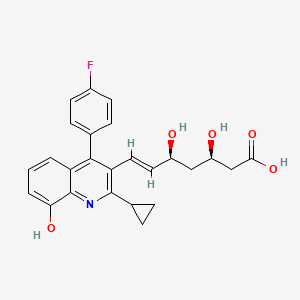![molecular formula C11H19NO9 B583364 CMP SIALIC ACID, [SIALIC-6-14C] CAS No. 147385-62-4](/img/no-structure.png)
CMP SIALIC ACID, [SIALIC-6-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMP Sialic Acid, also known as CMP-Neu5Ac, is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates . Sialic acids are abundant nine-carbon sugars expressed terminally on glycoconjugates of eukaryotic cells and are crucial for a variety of cell biological functions such as cell–cell adhesion, intracellular signaling, and in regulation of glycoproteins stability .
Synthesis Analysis
The synthesis of CMP Sialic Acid involves key enzymes of the mammalian Neu5Ac biosynthesis pathway: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, N-acetylneuraminic acid phosphate synthase, and CMP-N-acetylneuraminic acid synthetase . Cytosolic CMP–sialic acid levels regulate the de novo synthesis of sialic acids by feedback inhibition of GNE .Molecular Structure Analysis
Sialic acids are assorted, naturally occurring, nine-carbon α-keto acids composing a family of over 50 structurally distinct carbohydrates that exist mostly in mammals and in a few taxonomically scattered bacterial and fungal species .Chemical Reactions Analysis
Sialo-oligosaccharides are often synthesized via cascade reaction of CMP-sialic acid synthetase (CSS) and sialyltransferase (SiaT) . In the nucleus, Neu5Ac is conjugated with cytidine monophosphate (CMP) by the CMP sialic acid synthase (CMAS) and transported into the Golgi system via the CMP–sialic acid transporter SLC35A1 .Physical And Chemical Properties Analysis
The enzymes involved in the synthesis of CMP Sialic Acid, from both Gram-positive and Gram-negative bacteria, share common catalytic properties such as their dependency on divalent cation, temperature and pH profiles, and catalytic mechanisms .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
147385-62-4 |
|---|---|
Molekularformel |
C11H19NO9 |
Molekulargewicht |
321.224 |
IUPAC-Name |
(2S,4S,5S,6S)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChI-Schlüssel |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




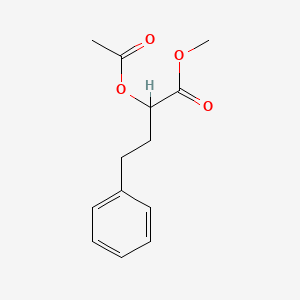

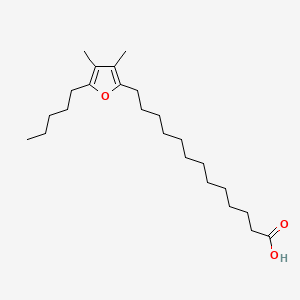
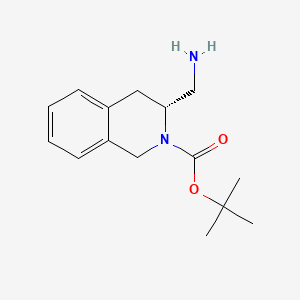
![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)

